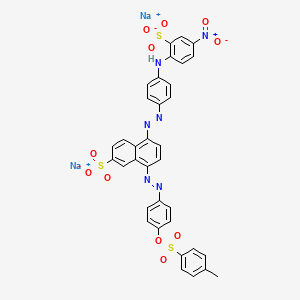
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a versatile compound in various chemical applications. This compound is often used in dye and pigment industries due to its vibrant color properties.
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The pathways involved often include complex organic transformations and interactions with biological molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 2-Naphthalenesulfonic acid derivatives with different azo group substitutions.
- Other azo dyes with varying sulfonic acid functionalities.
These compounds may share some properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
72968-81-1 |
|---|---|
Molecular Formula |
C35H24N6Na2O11S3 |
Molecular Weight |
846.8 g/mol |
IUPAC Name |
disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-40-33-19-18-32(30-16-15-29(21-31(30)33)53(44,45)46)39-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
BXMJSZZPKAWJHR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















